N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Polymerization
Polymerization Catalysts
Complexes formed from reactions involving benzimidazolylmethylamine derivatives, including those related to the queried compound, have been shown to catalyze the polymerization of ϵ-caprolactone. This process involves coordination-insertion mechanisms, suggesting potential utility in the development of biodegradable polymers (Attandoh, Ojwach, & Munro, 2014).
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Properties
Derivatives of imidazole, specifically those with structural similarity to the queried compound, have shown antimicrobial activity against pathogens like Staphylococcus aureus and antioxidant properties. This indicates their potential application in pharmaceuticals and preservatives (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Corrosion Inhibition
Corrosion Inhibition
Benzimidazole derivatives, including those related to the chemical , have been studied for their efficacy in inhibiting the corrosion of carbon steel in acidic environments. These compounds show promise as corrosion inhibitors, which is critical for extending the life of metal structures and components (Rouifi et al., 2020).
Chemical Synthesis and Material Science
Synthetic Utility in Material Science
Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks has demonstrated their potential as fluorescence sensors for benzaldehyde derivatives. This has implications for the development of new materials with specific sensing capabilities (Shi, Zhong, Guo, & Li, 2015).
Oxidation and Peroxidase Inhibition
Imidazole-2-thiones, closely related to the queried compound, have been shown to inhibit enzymes like thyroid peroxidase, which is therapeutically relevant for treating hyperthyroidism. This demonstrates the potential of such compounds in medical applications (Doerge, Decker, & Takazawa, 1993).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-7-15(2)9-17(8-14)24-6-5-22-21(24)28-12-20(25)23-11-16-3-4-18-19(10-16)27-13-26-18/h3-10H,11-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTOSGORWUUVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
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